Cas no 1170433-81-4 (3-(pyridin-2-ylmethoxy)aniline dihydrochloride)

3-(pyridin-2-ylmethoxy)aniline dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(pyridin-2-ylmethoxy)aniline dihydrochloride
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- Inchi: 1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H
- InChI Key: ZHIZQYWETCRYPT-UHFFFAOYSA-N
- SMILES: NC1=CC=CC(OCC2=NC=CC=C2)=C1.[H]Cl.[H]Cl
3-(pyridin-2-ylmethoxy)aniline dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-36604-0.5g |
3-[(pyridin-2-yl)methoxy]aniline dihydrochloride |
1170433-81-4 | 95.0% | 0.5g |
$107.0 | 2025-02-20 | |
Chemenu | CM412421-250mg |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95%+ | 250mg |
$246 | 2022-06-14 | |
TRC | P992615-25mg |
3-(Pyridin-2-ylmethoxy)aniline Dihydrochloride |
1170433-81-4 | 25mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-36604-2.5g |
3-[(pyridin-2-yl)methoxy]aniline dihydrochloride |
1170433-81-4 | 95.0% | 2.5g |
$321.0 | 2025-02-20 | |
Aaron | AR019NBF-50mg |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95% | 50mg |
$85.00 | 2025-03-29 | |
Aaron | AR019NBF-5g |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95% | 5g |
$861.00 | 2025-02-08 | |
A2B Chem LLC | AV28639-10g |
3-(Pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95% | 10g |
$1391.00 | 2024-04-20 | |
Aaron | AR019NBF-250mg |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95% | 250mg |
$119.00 | 2025-02-08 | |
1PlusChem | 1P019N33-250mg |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95% | 250mg |
$136.00 | 2025-03-03 | |
1PlusChem | 1P019N33-500mg |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride |
1170433-81-4 | 95% | 500mg |
$183.00 | 2025-03-03 |
3-(pyridin-2-ylmethoxy)aniline dihydrochloride Related Literature
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on 3-(pyridin-2-ylmethoxy)aniline dihydrochloride
Introduction to 3-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS No. 1170433-81-4) in Modern Chemical and Pharmaceutical Research
3-(pyridin-2-ylmethoxy)aniline dihydrochloride, identified by the chemical abstracts service number 1170433-81-4, is a compound of significant interest in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of anilines, which are well-documented for their versatile applications in medicinal chemistry. The presence of a pyridine ring and a methoxy group appended to an aniline core imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.
The molecular structure of 3-(pyridin-2-ylmethoxy)aniline dihydrochloride features a benzene ring substituted with an amino group at one position and a pyridine ring linked through a methoxy bridge at another position. This arrangement creates a rigid yet flexible framework that can interact favorably with biological targets. The dihydrochloride salt form enhances solubility, which is a critical factor in pharmaceutical formulations, facilitating both in vitro and in vivo studies.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds that incorporate both pyridine and aniline moieties. These structural motifs are frequently found in approved drugs due to their ability to modulate enzyme activity and receptor binding. For instance, derivatives of pyridine-aniline hybrids have shown promise in the treatment of neurological disorders, cardiovascular diseases, and infectious diseases. The compound 3-(pyridin-2-ylmethoxy)aniline dihydrochloride is being investigated as a potential lead compound for further derivatization to enhance its therapeutic efficacy.
One of the most compelling aspects of 3-(pyridin-2-ylmethoxy)aniline dihydrochloride is its ability to serve as a versatile building block in drug discovery. The methoxy group provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility has led to several innovative synthetic strategies being developed, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These methods have enabled the rapid construction of complex molecular architectures while maintaining high yields and selectivity.
Recent studies have highlighted the importance of 3-(pyridin-2-ylmethoxy)aniline dihydrochloride in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease progression. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved safety profiles. The pyridine moiety in 3-(pyridin-2-ylmethoxy)aniline dihydrochloride has been shown to interact with key residues in kinase active sites, making it an attractive scaffold for inhibitor design.
The synthesis of 3-(pyridin-2-ylmethoxy)aniline dihydrochloride has been optimized to ensure scalability and reproducibility, which are essential for industrial applications. Modern synthetic approaches leverage automated techniques and flow chemistry to streamline production processes. These advancements have not only reduced costs but also minimized waste generation, aligning with green chemistry principles. The compound’s stability under various storage conditions further enhances its practicality for both research and commercial purposes.
In addition to its pharmaceutical applications, 3-(pyridin-2-ylmethoxy)aniline dihydrochloride has found utility in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use as a ligand in catalysis and sensing applications. The interaction between the nitrogen atoms in the pyridine and aniline rings with transition metals can modulate catalytic activity, making this compound a promising candidate for developing new catalysts for organic transformations.
The toxicological profile of 3-(pyridin-2-ylmethoxy)aniline dihydrochloride has been thoroughly evaluated through preclinical studies. These investigations have revealed that the compound exhibits moderate solubility in water but limited bioavailability when administered orally. However, its high affinity for certain biological targets suggests that it may be effective at low concentrations, reducing potential side effects. Further research is ongoing to explore delivery systems that can enhance its therapeutic index.
The future directions for research on 3-(pyridin-2-ylmethoxy)aniline dihydrochloride are multifaceted. One area of focus is the development of analogs with improved pharmacokinetic properties. By systematically modifying substituents on the pyridine ring or introducing additional functional groups, researchers aim to enhance binding affinity, reduce toxicity, and optimize absorption, distribution, metabolism, excretion (ADME) profiles. Computational modeling techniques are being employed alongside experimental approaches to guide these efforts.
Another exciting avenue is the exploration of 3-(pyridin-2-ylmethoxy)aniline dihydrochloride as a starting material for drug discovery programs targeting emerging pathogens or rare diseases. The flexibility of its molecular framework allows chemists to rapidly adapt existing structures or generate novel scaffolds tailored to specific therapeutic needs. Collaborative efforts between academia and industry are accelerating these initiatives by combining expertise in medicinal chemistry with cutting-edge biotechnological tools.
In conclusion,3-(pyridin-2-ylmethoxy)aniline dihydrochloride (CAS No. 1170433-81-4) represents a significant advancement in chemical research with broad implications for pharmaceutical development and materials science. Its unique structural features make it an ideal candidate for further exploration as a lead compound or building block. As our understanding of biological systems continues to evolve,3-(pyridin-2-y l meth oxy )ani line d i hydro ch lor ide will undoubtedly play a crucial role in shaping the future of drug discovery and innovation.
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